![molecular formula C8H11NO2 B13813457 (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene CAS No. 6343-66-4](/img/structure/B13813457.png)
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is a bicyclic organic compound characterized by its unique structural framework. This compound features a nitro group attached to a bicyclo[2.2.2]oct-2-ene skeleton, which imparts distinct chemical and physical properties. The stereochemistry of the compound is defined by the (1R,4R,7R) configuration, indicating the specific spatial arrangement of atoms within the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce nitroso compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be selectively modified to create derivatives that interact with specific biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For instance, compounds with modified nitro groups can act as prodrugs, releasing active pharmaceutical ingredients under specific conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structural properties can impart desirable characteristics to the final products.
Mécanisme D'action
The mechanism of action of (1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic framework.
Oxcarbazepine: A bicyclic compound with therapeutic applications.
Uniqueness
(1R,4R,7R)-7-Nitrobicyclo[222]oct-2-ene is unique due to its specific stereochemistry and the presence of a nitro group
Propriétés
Numéro CAS |
6343-66-4 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(1R,4R,5R)-5-nitrobicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H11NO2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2/t6-,7+,8-/m1/s1 |
Clé InChI |
QPTQFVXHLZJUIK-GJMOJQLCSA-N |
SMILES isomérique |
C1C[C@@H]2C=C[C@H]1C[C@H]2[N+](=O)[O-] |
SMILES canonique |
C1CC2C=CC1CC2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
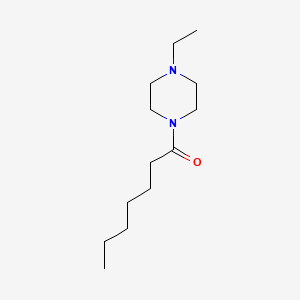
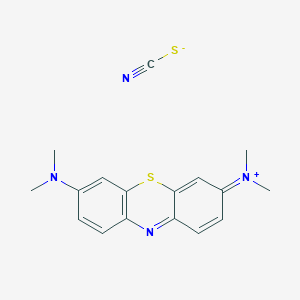
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
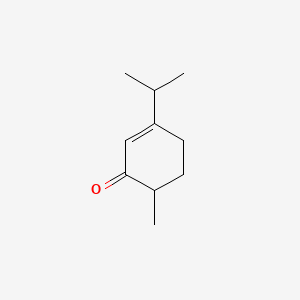
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
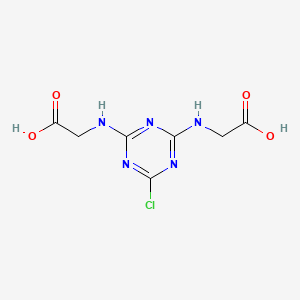

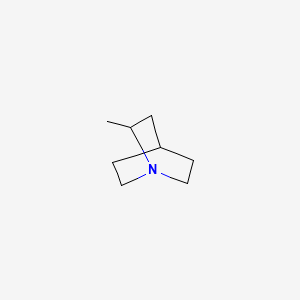
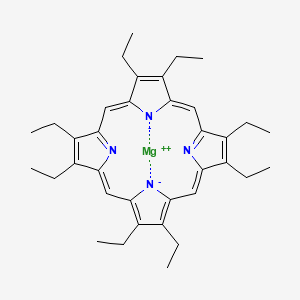

![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)


